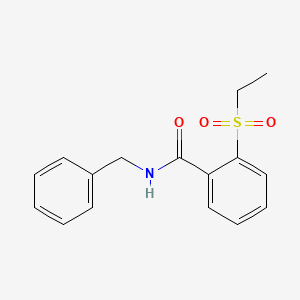![molecular formula C24H29N3O3 B11160064 2-{(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11160064.png)
2-{(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one” is a complex organic molecule that features a piperazine ring, a methoxyphenyl group, and an isoindoline structure. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor agonists or antagonists in various biological pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-{(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one” typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the isoindoline core. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Construction of Isoindoline Core: This can be synthesized through intramolecular cyclization reactions, often involving amide or imide intermediates.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the oxobutan-2-yl moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological receptors.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and methoxyphenyl group are crucial for binding to these targets, modulating their activity and leading to various biological effects. The isoindoline core may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one
- 2-{(2S)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one
Uniqueness
The unique combination of the methoxyphenyl group, piperazine ring, and isoindoline core in “2-{(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one” distinguishes it from other similar compounds. This specific arrangement may result in distinct pharmacological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H29N3O3 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-[(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C24H29N3O3/c1-17(2)22(27-16-18-7-4-5-10-21(18)23(27)28)24(29)26-13-11-25(12-14-26)19-8-6-9-20(15-19)30-3/h4-10,15,17,22H,11-14,16H2,1-3H3/t22-/m0/s1 |
InChI-Schlüssel |
PZJXHYGPFCNUCV-QFIPXVFZSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3CC4=CC=CC=C4C3=O |
Kanonische SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3CC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11159987.png)
![2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11159994.png)
![(4-Methylphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B11160000.png)
![1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11160005.png)
![methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11160009.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11160012.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11160019.png)
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B11160021.png)


![N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11160048.png)
![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11160051.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11160058.png)
![5-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B11160067.png)
